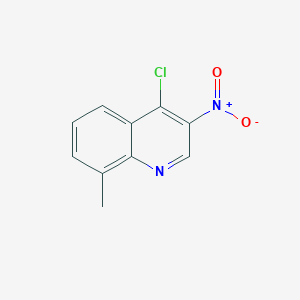

4-Chloro-8-methyl-3-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-8-methyl-3-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-3-2-4-7-9(11)8(13(14)15)5-12-10(6)7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIHPRHIBLGDGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(C=N2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Substituted Quinolines

Nucleophilic Aromatic Substitution (SNAr) on the Quinoline (B57606) Ring System

Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinoline chemistry, with the electron-withdrawing nitrogen atom rendering the pyridine (B92270) ring susceptible to nucleophilic attack. youtube.com The presence of additional electron-withdrawing groups, such as a nitro group, further activates the ring for these reactions.

Regioselectivity and Positional Reactivity at C-2 and C-4

In the quinoline scaffold, nucleophilic attack preferentially occurs at the C-2 and C-4 positions due to the ability of the nitrogen atom to stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex. youtube.comquora.com Resonance structures show that the negative charge can be delocalized onto the electronegative nitrogen atom when the nucleophile attacks these positions, a stabilization not possible with attack at C-3. youtube.comquora.com

Generally, the C-2 position is considered more reactive than the C-4 position in unsubstituted quinoline. researchgate.net However, the presence of a strong electron-withdrawing group like the nitro group at C-3 in 4-Chloro-8-methyl-3-nitroquinoline significantly influences this regioselectivity. The nitro group strongly activates the adjacent C-4 position towards nucleophilic attack. This activation, coupled with the presence of a good leaving group (the chloro substituent), makes the C-4 position the primary site for SNAr reactions. In contrast, the C-2 position, while still activated by the ring nitrogen, is less electronically favored for attack compared to the highly activated C-4 position.

Several studies on related chloroquinolines have demonstrated the heightened reactivity of the C-4 position. For instance, the reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) proceeds readily at the C-4 position. researchgate.net Similarly, in 2,4-dichloroquinazoline (B46505), regioselective substitution of the C-4 chlorine is well-documented. mdpi.comnih.gov Theoretical calculations using Density Functional Theory (DFT) on 2,4-dichloroquinazoline have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack. mdpi.comnih.gov This principle can be extended to this compound, where the powerful electron-withdrawing nitro group at C-3 would further enhance the electrophilicity of the C-4 carbon.

Interactive Data Table: Regioselectivity in Nucleophilic Aromatic Substitution

| Compound | Position of Attack | Activating/Directing Groups | Leaving Group | Reactivity |

|---|---|---|---|---|

| This compound | C-4 | 3-Nitro (strong activation), Ring Nitrogen | Chloro | High |

| This compound | C-2 | Ring Nitrogen | - | Lower than C-4 |

| 2,4-Dichloroquinazoline | C-4 | Ring Nitrogens | Chloro | High (regioselective) |

| 4-Chloroquinoline | C-4 | Ring Nitrogen | Chloro | Moderate |

| Quinoline | C-2 & C-4 | Ring Nitrogen | Hydride (poor) | Low (requires strong nucleophiles) |

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Electron-Deficient Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitroquinolines. organic-chemistry.orgwikipedia.org This reaction involves the addition of a nucleophile that carries a leaving group to the aromatic ring, followed by base-induced elimination to restore aromaticity. organic-chemistry.orgnih.govacs.org The nitro group is a strong activator for VNS reactions, directing the incoming nucleophile to the ortho and para positions. organic-chemistry.org

In the context of this compound, the presence of the nitro group at the 3-position would theoretically activate the C-2 and C-4 positions for VNS. However, the C-4 position is already substituted with a chlorine atom, a good leaving group for traditional SNAr. Research has shown that in halonitroarenes, VNS can be faster than SNAr of the halogen, although this is not always the case. organic-chemistry.orgmdpi.com

For this compound, a VNS reaction would most likely occur at the C-2 position, which is ortho to the activating nitro group. The reaction would proceed via the formation of a σ-adduct, followed by the elimination of a hydrogen halide from the nucleophile to yield the substituted product. It is important to note that VNS reactions can sometimes lead to complex product mixtures, especially when competing with SNAr pathways. mdpi.com

Electrophilic Aromatic Substitution (SEAr) on the Benzenoid Moiety

Electrophilic aromatic substitution (SEAr) on the quinoline ring system generally occurs on the benzenoid ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. uop.edu.pk The positions most susceptible to electrophilic attack are C-5 and C-8. uop.edu.pk

The powerful deactivating effect of the nitro group on the pyridine ring, and by extension the entire molecule, suggests that harsh reaction conditions would be necessary for electrophilic substitution. youtube.com The 8-methyl group would direct incoming electrophiles to the C-5 and C-7 positions. However, the C-5 position is para to the methyl group and also influenced by the deactivating nitro and chloro groups. The C-7 position is ortho to the methyl group. Predicting the precise outcome would require a careful analysis of the competing electronic and steric effects. A detailed study on the nitration of tetrahydroquinoline and its N-protected derivatives highlights the complexities in predicting regioselectivity in substituted quinoline systems. researchgate.net

Site-Specific Functionalization and Cross-Coupling Reactions

Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, have become invaluable for the site-specific functionalization of heterocyclic compounds like quinoline.

Reactivity Profiles of Chloro Substituents

The chloro substituent at the C-4 position of this compound is a key handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. The reactivity of this chloro group is significantly enhanced by the electron-withdrawing nitro group at the C-3 position, which lowers the electron density at C-4 and facilitates oxidative addition to the metal catalyst.

Studies on related 2-chloroquinoline-3-carbaldehydes have shown that the 2-chloro position readily undergoes substitution in palladium-catalyzed reactions. nih.gov Similarly, the 4-chloro group in our target molecule is expected to be highly reactive in such transformations, allowing for the introduction of a wide range of aryl, alkyl, and amino groups. The presence of the methyl group at C-8 is unlikely to sterically hinder reactions at the distant C-4 position.

Stereoelectronic Influence of Nitro and Methyl Groups on Reaction Pathways

The stereoelectronic properties of the nitro and methyl groups play a crucial role in directing the outcome of chemical reactions.

The nitro group at C-3 is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. researchgate.net This has several consequences:

Activation of C-4: As discussed, it strongly activates the C-4 position for nucleophilic attack.

Deactivation of the Pyridine Ring: It deactivates the entire pyridine ring towards electrophilic attack.

Influence on Cross-Coupling: It enhances the reactivity of the C-4 chloro substituent in cross-coupling reactions.

The methyl group at C-8 is an electron-donating group, primarily through an inductive effect. Its influence includes:

Activation of the Benzenoid Ring: It activates the benzenoid ring towards electrophilic substitution, directing incoming electrophiles to the C-5 and C-7 positions.

Steric Effects: While unlikely to significantly impact reactions at C-4, the 8-methyl group could exert steric hindrance on reactions occurring at the adjacent C-7 position or involving the nitrogen atom of the quinoline ring. In some quinolone systems, steric repulsion between a 1-methyl group and an 8-nitro group can distort the quinolone ring, affecting its aromaticity and reactivity. nih.gov While our compound is a quinoline, not a quinolone, this highlights the potential for steric interactions to influence reactivity.

Interactive Data Table: Influence of Substituents on Reactivity

| Substituent | Position | Electronic Effect | Influence on SNAr at C-4 | Influence on SEAr on Benzenoid Ring | Influence on Cross-Coupling at C-4 |

|---|---|---|---|---|---|

| 3-Nitro | C-3 | Strong Electron-Withdrawing | Strong Activation | Deactivation | Enhanced Reactivity of Chloro Group |

| 8-Methyl | C-8 | Electron-Donating | Minimal | Activation (ortho, para-directing) | Minimal |

| 4-Chloro | C-4 | Electron-Withdrawing (Inductive) | Leaving Group | Deactivation (ortho, para-directing) | Reaction Site |

Elucidation of Reaction Mechanisms

The chemical behavior of this compound is predominantly dictated by the principles of nucleophilic aromatic substitution (SNAr). The quinoline ring system, made electron-deficient by the potent electron-withdrawing effects of the nitro group at the C-3 position and the inherent electronegativity of the nitrogen atom, is activated towards attack by nucleophiles. The chlorine atom at the C-4 position serves as an effective leaving group in these transformations.

The primary reaction pathway involves the addition of a nucleophile to the electron-poor C-4 carbon, followed by the elimination of the chloride ion. This two-step addition-elimination mechanism is characteristic of SNAr reactions. masterorganicchemistry.comlibretexts.org The presence of the nitro group ortho to the site of substitution is crucial; it provides substantial stabilization to the negatively charged intermediate formed during the reaction, thereby facilitating the substitution process. libretexts.orgnih.govnih.gov

In addition to direct substitution, the nitro group itself can be a site of chemical transformation. Its reduction to an amino group generates a new reactive intermediate, 4-substituted-8-methylquinolin-3-amine, which can undergo subsequent intramolecular or intermolecular reactions, such as cyclizations, to form more complex heterocyclic systems. nih.gov

Characterization of Intermediates and Transition States

Detailed experimental characterization of intermediates and transition states for this compound specifically is limited in published literature. However, based on the well-established mechanism of nucleophilic aromatic substitution on nitro-activated aromatic halides, the key intermediates and transition states can be confidently described. masterorganicchemistry.commdpi.com

Intermediates:

The central intermediate in the SNAr reaction of this compound with a nucleophile (Nu-) is a resonance-stabilized carbanionic adduct known as a Meisenheimer complex or σ-complex. nih.govchegg.com This intermediate is formed by the attack of the nucleophile on the C-4 carbon, which temporarily breaks the aromaticity of the quinoline's pyridinone ring. The stability of this intermediate is paramount to the feasibility of the reaction. The negative charge is delocalized across the ring system and, most importantly, onto the oxygen atoms of the adjacent nitro group. This delocalization significantly stabilizes the otherwise high-energy anionic intermediate.

Another class of intermediates arises from the reduction of the nitro group. For instance, after a nucleophilic substitution at the C-4 position, reduction of the C-3 nitro group leads to a 3-amino-4-substituted-8-methylquinoline . This diamine-like structure is a versatile precursor for synthesizing fused heterocyclic systems, such as imidazo[4,5-c]quinolines, through condensation reactions with carbonyl compounds.

| Intermediate Type | Precursor Compound | Reaction Type | Resulting Intermediate Structure | Ref. |

| Meisenheimer Complex | This compound | Nucleophilic Addition | Negatively charged σ-complex | nih.govchegg.com |

| Diaminoquinoline | 4-Amino-8-methyl-3-nitroquinoline | Nitro Group Reduction | 3,4-Diamino-8-methylquinoline | nih.gov |

Transition States:

The reaction proceeds through two primary transition states, as depicted in a typical reaction coordinate diagram for an SNAr process. masterorganicchemistry.com

First Transition State (TS1): This is the transition state for the initial attack of the nucleophile on the C-4 carbon. It represents the highest energy point on the reaction pathway and is therefore associated with the rate-determining step. In TS1, the C-Nu bond is partially formed, and the aromaticity of the quinoline ring is beginning to be disrupted. The negative charge starts to build up on the ring system.

Second Transition State (TS2): After the formation of the stable Meisenheimer intermediate, the reaction proceeds through a second, lower-energy transition state. TS2 corresponds to the elimination of the chloride leaving group. Here, the C-Cl bond is partially broken, and the aromaticity of the quinoline ring is being restored.

The energy of TS1 is significantly higher than that of TS2 because the former involves the loss of aromatic stabilization, while the latter involves the restoration of this highly favorable electronic configuration.

Kinetic and Thermodynamic Considerations in Reaction Control

The kinetics and thermodynamics of reactions involving this compound are governed by the principles of nucleophilic aromatic substitution.

Kinetic Considerations:

The rate of the substitution reaction is determined by the slow step, which is the formation of the Meisenheimer complex via the first transition state (TS1). masterorganicchemistry.commdpi.com The activation energy for this step is influenced by several factors:

Electronic Effects: The strong electron-withdrawing nature of the C-3 nitro group is the most critical factor. It significantly lowers the activation energy by stabilizing the developing negative charge in the transition state, thus accelerating the reaction. libretexts.orgnih.gov Without such activation, nucleophilic attack on an aromatic halide is kinetically prohibitive.

Nucleophile Strength: The nature of the attacking nucleophile affects the reaction rate. Stronger, more polarizable nucleophiles generally react faster.

Solvent: Polar aprotic solvents are often effective for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating and deactivating the anion, leaving it free to attack the aromatic ring. clockss.org

While specific rate constants for this compound are not documented in the available literature, the reaction conditions reported for analogous 4-chloro-3-nitroquinoline (B17048) systems provide insight into the kinetic landscape. Many reactions require elevated temperatures, indicating a substantial activation energy barrier that must be overcome.

Table of Reaction Conditions for Analogous Chloroquinolines

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product Type | Reference |

|---|---|---|---|---|---|---|

| 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Benzylamine | - | - | - | 4-(Benzylamino)quinoline derivative | researchgate.net |

| 4-chloro-6-methoxy-2-methylquinoline | Nitric Acid | Propionic Acid | 125 | 2 | 3-Nitroquinoline (B96883) derivative | atlantis-press.com |

| 4-hydroxy-6-methoxy-2-methylquinolinone | POCl₃ | DMF | 110 | 1 | 4-Chloroquinoline derivative | atlantis-press.com |

Thermodynamic Considerations:

The reaction can be seen as an equilibrium between the reactants and the Meisenheimer intermediate, followed by an irreversible loss of the chloride ion. Although the Meisenheimer complex is a high-energy intermediate relative to the reactants and products, the final step—the elimination of Cl⁻ and re-aromatization—is strongly exergonic and pulls the reaction to completion. The stability of the chloride ion as a leaving group contributes to the favorable thermodynamics of this final step. Therefore, while the reaction rate is under kinetic control (dependent on the activation energy to form the intermediate), the final product distribution is typically governed by thermodynamics, favoring the stable, aromatic substituted quinoline.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The arrangement of electrons in molecular orbitals and the nature of chemical bonds are fundamental to understanding the behavior of 4-Chloro-8-methyl-3-nitroquinoline. Computational analyses, particularly those based on quantum mechanics, provide detailed insights into these features.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity and kinetic stability of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

For this compound, the distribution of these orbitals is heavily influenced by the substituent groups on the quinoline (B57606) core. The quinoline ring system itself is an electron-rich aromatic structure. The nitro group (-NO₂) at the 3-position is a strong electron-withdrawing group, which tends to lower the energy of both HOMO and LUMO and localizes the LUMO density on the nitro-substituted part of the molecule. The chloro group (-Cl) at the 4-position is also electron-withdrawing through its inductive effect but can act as a weak π-donor. The methyl group (-CH₃) at the 8-position is an electron-donating group, which raises the energy of the HOMO and primarily influences the electron density on the benzene (B151609) ring portion of the quinoline system.

In a typical FMO analysis of a substituted quinoline derivative, the HOMO is often distributed over the quinoline ring, particularly the benzene portion enhanced by the methyl group, while the LUMO is predominantly localized on the pyridine (B92270) ring and the nitro group, reflecting their electron-accepting nature. rsc.org

HOMO-LUMO Energy Gaps and Intramolecular Charge Transfer Mechanisms

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. rsc.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap suggests higher reactivity and is often associated with molecules that are more easily polarizable and can exhibit interesting optical properties.

The presence of both electron-donating (methyl) and electron-withdrawing (nitro, chloro) groups on the same quinoline framework facilitates intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be promoted from the HOMO, which is largely associated with the electron-rich part of the molecule, to the LUMO, concentrated on the electron-deficient region. This movement of electron density from the donor part to the acceptor part of the molecule constitutes an ICT process. The efficiency of this process is inversely related to the HOMO-LUMO energy gap.

Computational studies on similar nitro-aromatic compounds have shown that the energy gap can be tailored by varying the substituents. For this compound, the combination of substituents is expected to result in a moderate to small energy gap, suggesting significant potential for ICT and chemical reactivity.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for a Substituted Nitroquinoline

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| Energy Gap (ΔE) | 3.7 |

Note: These are representative values for a similar class of compounds and would require specific DFT calculations for this compound for precise figures.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential localized around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. The nitrogen atom of the quinoline ring may also exhibit a region of negative potential. Conversely, regions of positive potential would be anticipated around the hydrogen atoms of the methyl group and the quinoline ring. The area near the carbon atom attached to the chlorine would also show some positive character due to the electron-withdrawing nature of the halogen. This detailed charge landscape allows for a nuanced prediction of how the molecule will interact with other reagents.

Quantum Chemical Calculations

To obtain quantitative data and a more refined understanding of the electronic properties of this compound, various quantum chemical calculation methods are employed.

Density Functional Theory (DFT) and Post-Hartree-Fock Methods (e.g., MP2, OVGF) for Ground and Excited States

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. nih.gov The B3LYP hybrid functional is a popular choice for such calculations on organic molecules as it provides a good balance between accuracy and computational cost. acs.org DFT methods are adept at optimizing molecular geometries and predicting a wide range of properties, including vibrational frequencies, and the HOMO-LUMO energies for the ground state. nih.gov

For more accurate energy calculations, especially for excited states or systems with significant electron correlation, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or the Outer Valence Green's Function (OVGF) method can be utilized. These methods, while more computationally intensive, can provide more reliable predictions for properties like ionization potentials and electron affinities.

Prediction of Excited States (Singlet and Triplet) and Excitation Energies

Understanding the behavior of a molecule upon absorption of light requires the study of its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for calculating the energies of singlet and triplet excited states and their corresponding excitation energies. acs.orgq-chem.com

The lowest energy singlet excited state (S₁) is typically accessed through the absorption of a photon from the ground state (S₀). The molecule can then return to the ground state via fluorescence or undergo intersystem crossing to a triplet excited state (T₁). q-chem.com The energy of the emitted light during phosphorescence (from T₁ to S₀) is lower than that of fluorescence. TD-DFT calculations can predict the wavelengths of maximum absorption and emission, which are crucial for applications in materials science and photochemistry. q-chem.comnih.gov

For this compound, TD-DFT calculations would likely predict low-lying excited states with significant charge-transfer character, owing to the donor-acceptor nature of the substituents.

Table 2: Representative Calculated Excitation Energies for a Substituted Nitroquinoline

| Excited State | Excitation Energy (eV) | Wavelength (nm) |

| S₁ (Singlet) | 3.10 | 400 |

| T₁ (Triplet) | 2.48 | 500 |

Note: These values are illustrative and represent typical results for similar aromatic nitro compounds. Precise values for this compound would require specific TD-DFT calculations.

Structural Dynamics and Aromaticity Assessment

The Atoms in Molecules (AIM) theory is a powerful quantum mechanical method used to analyze the topology of electron density in a molecule. This analysis reveals the nature of chemical bonds and non-covalent interactions by identifying bond critical points (BCPs) and characterizing the properties of the electron density at these points.

While a specific AIM analysis for this compound has not been detailed in the available literature, such a study would provide quantitative data on the covalent character of the C-Cl, C-N, N-O, and C-C bonds. It would also map the Laplacian of the electron density to identify regions of electron concentration and depletion, which are crucial for understanding electrophilic and nucleophilic sites within the molecule.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based descriptor used to quantify the degree of aromaticity in a cyclic system. nih.govnih.gov It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system, with a HOMA value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system. mdpi.com

For this compound, a HOMA analysis would involve calculating the index for both the benzene and pyridine rings of the quinoline scaffold. It is expected that the electron-withdrawing nitro and chloro groups would decrease the π-electron delocalization, leading to a lower HOMA value for the pyridine ring compared to unsubstituted quinoline. Conversely, the electron-donating methyl group on the benzene ring might have a slight counteracting effect. Although specific HOMA values for this molecule are not published, the methodology provides a reliable route to assess the influence of substituents on the local and global aromaticity of the ring system. nih.govnih.gov

Computational Simulation of Spectroscopic Properties

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules.

Theoretical calculations of infrared (IR) and Raman spectra are essential for assigning the vibrational modes of a molecule. researchgate.net These calculations are typically performed using DFT methods, such as B3LYP, coupled with a suitable basis set. The process involves an initial geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations.

For this compound, the predicted vibrational spectrum would exhibit characteristic bands corresponding to its functional groups. While experimental spectra are not available for comparison, theoretical predictions based on studies of similar molecules provide a reliable forecast of the key vibrational frequencies.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is a representation of expected values based on computational studies of similar quinoline derivatives and is not based on a direct experimental study of the title compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric NO₂ Stretching | 1520 - 1560 | 3-Nitro |

| Symmetric NO₂ Stretching | 1345 - 1385 | 3-Nitro |

| C=N Stretching | 1500 - 1600 | Quinoline Ring |

| C=C Aromatic Stretching | 1400 - 1600 | Quinoline Ring |

| C-H Stretching (Aromatic) | 3000 - 3100 | Quinoline Ring |

| C-H Stretching (Methyl) | 2850 - 2960 | 8-Methyl |

| C-Cl Stretching | 700 - 850 | 4-Chloro |

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating UV-Vis absorption spectra. It provides information on the vertical electronic excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. These calculations also help identify the nature of the electronic transitions, such as π → π* or n → π*.

A TD-DFT calculation for this compound would predict the electronic transitions that give rise to its UV-Vis spectrum. The presence of the nitro group and the extended π-system of the quinoline core is expected to result in significant absorption in the UV region. The calculations would detail the specific molecular orbitals involved in the primary electronic transitions, offering insight into the charge transfer characteristics of the molecule upon excitation.

Table 2: Illustrative Output of a TD-DFT Calculation This table illustrates the type of data generated by a TD-DFT calculation and does not represent actual calculated values for this compound.

| Excitation | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 340 | 0.15 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 295 | 0.08 | HOMO-1 → LUMO (π → π*) |

| S₀ → S₃ | 270 | 0.22 | HOMO → LUMO+1 (π → π*) |

An in-depth analysis of the chemical compound this compound reveals significant insights through theoretical and computational chemistry. These studies provide a foundational understanding of its electronic structure and potential for molecular design.

Interpretation of Core and Valence Level Photoemission Spectra

The analysis of photoemission spectra is typically divided into two main regions: the core level and the valence level.

Core Level Spectra: Core level spectra involve the ionization of electrons from the inner, tightly bound atomic orbitals (e.g., C 1s, N 1s, Cl 2p). These spectra provide information about the elemental composition and the chemical environment of the atoms within the molecule. For a molecule like this compound, distinct peaks would be expected for each unique chemical environment of carbon, nitrogen, and chlorine.

Theoretical calculations, often employing density functional theory (DFT), are crucial for the accurate assignment of these core level features. nih.gov DFT can predict the ionization potentials, which are in good agreement with experimental data. For elements with significant spin-orbit coupling, such as chlorine (Cl 2p), this effect must be included in the calculations to accurately model the observed spectral splitting. nih.gov The relative binding energies of the core level peaks offer a detailed picture of the electronic structure.

Valence Level Spectra: The valence level spectrum results from the photoionization of electrons in the outer, more loosely bound molecular orbitals. These spectra are generally more complex than core level spectra due to the larger number of contributing orbitals and the presence of electron correlation effects. The assignment of spectral features in the valence region is often aided by methods like the outer valence Green's function (OVGF). nih.gov

The interpretation of both core and valence spectra relies on a combination of experimental measurements and theoretical modeling to provide a comprehensive understanding of the molecule's electronic properties. nih.govgelisim.edu.tr

Computational Approaches to Molecular Design and Property Prediction

Computational chemistry offers powerful tools for the design of new molecules and the prediction of their properties, which is particularly relevant for quinoline derivatives due to their diverse pharmacological activities. nih.govnih.gov

Ligand-based drug design is a strategy employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For a compound like this compound, ligand-based design can be used to develop new derivatives with potentially enhanced properties. mdpi.combu.edu.egnih.gov

One of the key techniques in ligand-based design is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. By analyzing a set of active quinoline derivatives, a pharmacophore model can be constructed and used to screen virtual libraries for new compounds that match the model. mdpi.com

Another powerful ligand-based method is 3D-Quantitative Structure-Activity Relationship (3D-QSAR). mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build a statistical model that correlates the 3D properties (steric and electrostatic fields) of a set of molecules with their known biological activities. mdpi.com This model can then be used to predict the activity of newly designed compounds. For instance, a 3D-QSAR model for a series of quinoline derivatives could guide the modification of the substituents on the quinoline core, such as the chloro, methyl, and nitro groups on this compound, to optimize a desired biological effect. mdpi.comnih.gov

The design of novel ligands often involves suggesting different reaction mechanisms and utilizing computational tools to predict the biological inhibitory activity of the newly designed molecules. mdpi.com The table below illustrates hypothetical data from a ligand-based design study on quinoline derivatives.

Table 1: Hypothetical Ligand-Based Design Data for Quinoline Derivatives

| Ligand | Predicted Inhibitory Activity (IC₅₀, µM) | Key Pharmacophoric Features |

|---|---|---|

| This compound | 5.2 | Chloro, Nitro, Methyl groups |

| Derivative A | 2.8 | Modified side chain |

| Derivative B | 8.1 | Different substitution pattern |

This table is for illustrative purposes only and does not represent actual experimental data.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the structure of a lead compound to understand how these changes affect its biological activity. youtube.comyoutube.com For this compound, SAR studies would involve synthesizing and testing a series of analogues to determine the contribution of the chloro, methyl, and nitro groups, as well as their positions on the quinoline ring, to a specific biological activity.

SAR studies on various quinoline derivatives have revealed key structural requirements for different biological activities, including antimalarial, antibacterial, and anticancer effects. nih.govgelisim.edu.trresearchgate.net

Antimalarial Activity: For 4-aminoquinolines like chloroquine, the presence of a chlorine atom at the 7-position is crucial for activity. youtube.comyoutube.com While this compound has a different substitution pattern, the electronic influence of the chloro and nitro groups would be a key focus of SAR studies.

Antibacterial Activity: The antibacterial activity of quinolones is often associated with a 1,4-dihydro-4-oxo-3-carboxylic acid moiety. slideshare.net However, other quinoline derivatives also exhibit antibacterial properties, and SAR studies help in identifying the essential structural features. researchgate.netresearchgate.net For instance, the nature and position of substituents on the quinoline ring can significantly impact antibacterial potency. researchgate.net

Anticancer Activity: SAR studies on quinoline derivatives as anticancer agents have identified that substitutions at various positions can lead to potent compounds. gelisim.edu.trnih.gov The specific placement of electron-withdrawing and electron-donating groups can influence the interaction with biological targets.

The insights gained from SAR studies are often visualized using graphical representations that highlight the impact of different functional groups on activity. These studies guide the rational design of more effective and selective compounds.

Table 2: Summary of General SAR Findings for Quinoline Derivatives

| Position of Substitution | Effect on Biological Activity | Reference |

|---|---|---|

| Position 3 | Substitution with a methyl group can alter activity, sometimes leading to less toxic but less active compounds. | youtube.com |

| Position 4 | An amino group or a substituted amino group is often important for antimalarial activity. | youtube.comyoutube.com |

| Position 6 | Fluorine substitution can significantly enhance antibacterial activity. | slideshare.net |

| Position 7 | An electron-withdrawing group like chlorine is often essential for antimalarial activity. | youtube.comyoutube.com |

This table presents generalized findings from SAR studies on various quinoline derivatives and may not be directly applicable to all biological activities.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 4-Chloro-8-methyl-3-nitroquinoline, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

One-dimensional NMR provides fundamental structural information. A ¹H NMR spectrum would reveal the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the quinoline (B57606) ring system and the methyl group. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups, typically shifting adjacent protons to a higher frequency (downfield). The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (e.g., singlets, doublets, triplets) would indicate the number of neighboring protons.

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The quinoline core would present a series of signals in the aromatic region, with their precise chemical shifts affected by the attached substituents. The carbon atom bonded to the chlorine, the carbon bearing the nitro group, and the carbons of the methyl group and the quinoline ring would each appear at characteristic chemical shifts, providing a complete carbon "fingerprint" of the molecule.

Despite extensive searches of scientific databases, specific experimental ¹H and ¹³C NMR data for this compound are not publicly available at this time.

Two-dimensional (2D) NMR techniques provide more complex data by showing correlations between different nuclei, which is invaluable for assembling the complete molecular structure, especially for complex molecules.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would identify protons that are spin-coupled to each other, typically those on adjacent carbon atoms. This is crucial for piecing together the connectivity of the proton-bearing fragments of the quinoline ring system. Cross-peaks in the 2D spectrum would confirm which protons are neighbors, helping to definitively assign the signals from the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the this compound structure, marrying the information from both ¹H and ¹³C spectra.

Specific experimental 2D NMR data, such as COSY or HSQC spectra, for this compound are not available in the reviewed literature.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a very precise measurement of the molecular weight of a compound, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of the molecule by distinguishing between compounds with the same nominal mass. For this compound (C₁₀H₇ClN₂O₂), HRMS would be able to confirm this exact elemental composition, providing strong evidence for the compound's identity. Searches of chemical databases did not yield specific HRMS data for this compound.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. madison-proceedings.commadison-proceedings.com It is particularly useful for separating components of a mixture and identifying them. researchgate.net In the context of synthesizing this compound, GC-MS would be used to assess the purity of the product and to identify any byproducts or unreacted starting materials. The mass spectrometer provides a mass spectrum for each separated component, which serves as a molecular fingerprint. While GC-MS is a common technique for the analysis of quinoline derivatives, specific GC-MS data for this compound is not documented in the available literature. madison-proceedings.commadison-proceedings.comresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): This is a soft ionization technique that is well-suited for analyzing non-volatile and thermally labile molecules. The compound is co-crystallized with a matrix, which absorbs the laser energy and facilitates the ionization of the analyte molecule with minimal fragmentation. This would be useful for clearly identifying the molecular ion peak of this compound.

Electron Ionization Mass Spectrometry (EI-MS): This is a hard ionization technique where the sample is bombarded with a high-energy electron beam. This process typically causes the molecular ion to fragment in a reproducible manner. The resulting fragmentation pattern provides valuable structural information, as the fragments correspond to stable substructures of the original molecule. Analysis of the fragmentation of this compound would likely show losses of groups such as NO₂, Cl, and CH₃, which would help to confirm the connectivity of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound. The vibrational modes of the molecule are influenced by the electronic effects and masses of its constituent atoms and substituent groups.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the quinoline core, as well as the chloro, methyl, and nitro substituents. The nitro group (NO₂) typically displays strong and distinct stretching vibrations. Specifically, the asymmetric stretching mode is anticipated in the 1520-1560 cm⁻¹ region, while the symmetric stretching mode is expected around 1345-1385 cm⁻¹. The presence of these two intense bands is a strong indicator of the nitro functionality.

The quinoline ring itself presents a complex pattern of C-C and C-N stretching vibrations, as well as in-plane and out-of-plane bending modes. These are typically observed in the 1400-1600 cm⁻¹ and 700-900 cm⁻¹ regions, respectively. The substitution pattern on the quinoline ring will influence the exact frequencies and intensities of these modes.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| C-Cl | Stretch | 600 - 800 |

| Methyl (CH₃) | C-H Stretch | ~2960 |

| Methyl (CH₃) | Asymmetric Bend | ~1450 |

| Methyl (CH₃) | Symmetric Bend | ~1375 |

| Quinoline Ring | C-C/C-N Stretches | 1400 - 1600 |

| Quinoline Ring | C-H Bends | 700 - 900 |

It is important to note that while IR spectroscopy measures the change in dipole moment, Raman spectroscopy detects changes in polarizability. Therefore, some vibrational modes may be more prominent in one technique than the other, providing complementary information. For instance, the symmetric vibrations of the nitro group are often stronger in Raman spectra.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic transitions of this compound can be probed using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. The UV-Vis spectrum is dictated by the π-electron system of the quinoline core and the influence of the various substituents. The quinoline ring system itself exhibits characteristic π→π* transitions.

The presence of the nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. This is due to the extension of the conjugated system and the lowering of the LUMO energy level. Conversely, the methyl group, being a weak electron-donating group, may have a slight hypsochromic (blue) or bathochromic effect depending on its position. The chloro group, with its inductive electron-withdrawing and resonance electron-donating effects, will also modulate the electronic transitions.

Studies on similar nitroquinoline derivatives show absorption bands in the range of 300-400 nm. researchgate.netresearchgate.net The absorption spectrum of this compound is likely to show complex bands in this region, arising from the interplay of the different electronic effects of the substituents.

Regarding emission properties, many quinoline derivatives are known to be fluorescent. However, the presence of a nitro group often leads to fluorescence quenching. rsc.org This is because the nitro group can promote intersystem crossing to the triplet state, which then deactivates non-radiatively. Therefore, it is anticipated that this compound will exhibit weak fluorescence or be non-fluorescent. Any observed emission would likely be significantly red-shifted compared to its absorption, a phenomenon known as a large Stokes shift, which is characteristic of molecules undergoing significant geometric relaxation in the excited state. rsc.org

Table 2: Predicted Electronic Spectroscopic Properties for this compound

| Property | Predicted Value/Observation |

| UV-Vis Absorption (λmax) | ~300 - 400 nm |

| Molar Absorptivity (ε) | Moderate to High |

| Fluorescence | Weak or Quenched |

Photoemission Spectroscopy (X-ray Photoelectron Spectroscopy - XPS)

X-ray Photoelectron Spectroscopy (XPS) provides information on the elemental composition and the chemical environment of the atoms within the this compound molecule. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted core-level electrons, one can determine the binding energies of these electrons, which are characteristic of each element and its oxidation state.

For this compound, XPS would reveal the presence of Carbon (C), Nitrogen (N), Chlorine (Cl), and Oxygen (O). The high-resolution spectrum of the N 1s region is of particular interest. It is expected to show two distinct peaks corresponding to the two different nitrogen environments: the nitrogen atom in the quinoline ring and the nitrogen atom in the nitro group. The nitrogen in the electron-deficient nitro group will have a higher binding energy compared to the quinoline nitrogen. acs.orgnih.gov The binding energy of the quinoline nitrogen would be around 399-400 eV, while the nitro group nitrogen would appear at a higher binding energy, typically in the range of 405-407 eV. acs.orgnih.gov

The C 1s spectrum would be a complex envelope of peaks corresponding to the different types of carbon atoms: those in the aromatic rings, the methyl carbon, and the carbons bonded to chlorine and the nitro group. The Cl 2p spectrum would show a characteristic doublet (2p₃/₂ and 2p₁/₂) around 200 eV, confirming the presence of chlorine. The O 1s spectrum would exhibit a single peak corresponding to the two oxygen atoms of the nitro group.

Table 3: Predicted XPS Binding Energies for this compound

| Element | Core Level | Predicted Binding Energy (eV) | Chemical Environment |

| Nitrogen | N 1s | ~399 - 400 | Quinoline Ring |

| Nitrogen | N 1s | ~405 - 407 | Nitro Group |

| Carbon | C 1s | ~284 - 287 | Aromatic, Methyl, C-Cl, C-NO₂ |

| Chlorine | Cl 2p | ~200 | C-Cl |

| Oxygen | O 1s | ~532 - 534 | Nitro Group |

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structural Elucidation

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. carleton.edu This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the searched literature, we can predict some of its structural features based on known structures of similar molecules.

Table 4: Expected Structural Parameters from Single-Crystal XRD of this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | C-C, C-N, N-O, C-Cl, C-H |

| Bond Angles | Angles within the rings and substituents |

| Torsion Angles | e.g., Dihedral angle of the nitro group |

| Intermolecular Interactions | π-π stacking, hydrogen bonds |

Analysis of Substituent Effects on Spectroscopic Signatures

The spectroscopic properties of this compound are a direct consequence of the electronic interplay between the quinoline core and its substituents. Each group imparts a distinct electronic effect (inductive and/or resonance) that collectively modulates the molecule's spectroscopic behavior.

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly influences both vibrational and electronic spectra. In IR and Raman, it gives rise to characteristic high-frequency stretching bands. nih.gov In UV-Vis spectroscopy, it causes a significant bathochromic shift and can quench fluorescence. rsc.orgresearchgate.net Its presence also leads to a high binding energy for the nitrogen atom in XPS.

Chloro Group (-Cl): The chloro group is electronegative and thus electron-withdrawing through the inductive effect. However, it can also donate electron density to the aromatic ring via resonance. Its net effect will influence the charge distribution on the quinoline ring, which in turn affects the vibrational frequencies of the ring and the electronic transition energies.

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through hyperconjugation. This can slightly perturb the electronic structure of the quinoline ring, leading to small shifts in the vibrational and electronic spectra compared to an unsubstituted analog.

The combined effect of these three substituents results in a unique and complex spectroscopic profile for this compound. The electron-withdrawing nitro and chloro groups at positions 3 and 4, respectively, will make the heterocyclic ring particularly electron-deficient. The methyl group at position 8 on the carbocyclic ring will have a more localized electronic influence. This complex electronic landscape is what is ultimately mapped out by the various spectroscopic techniques discussed.

Applications in Chemical Sciences and Materials Design

Role as Versatile Synthetic Intermediates and Building Blocks

The primary application of 4-Chloro-8-methyl-3-nitroquinoline in the chemical sciences is as a versatile synthetic intermediate. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution reactions, providing a straightforward pathway for the introduction of a wide array of functional groups. This reactivity allows for the synthesis of a diverse library of 8-methyl-3-nitroquinoline derivatives.

Common nucleophiles employed in reactions with this compound include amines, alcohols, and thiols. These reactions typically proceed under mild conditions, leading to the corresponding 4-amino, 4-alkoxy, and 4-thioalkoxy derivatives, respectively. The resulting products can serve as intermediates for the synthesis of more complex heterocyclic systems, including fused-ring structures with potential biological or materials applications.

Furthermore, the nitro group at the 3-position can be readily reduced to an amino group. This transformation opens up another avenue for chemical modification, such as diazotization followed by substitution, or acylation to form amides. The presence of both a modifiable chloro group and a reducible nitro group allows for a stepwise and controlled functionalization of the quinoline (B57606) scaffold, making it a highly adaptable building block for the construction of intricate organic molecules.

Design of Ligands for Coordination Chemistry

The quinoline nucleus, particularly when functionalized with heteroatoms, is a well-established scaffold for the design of ligands in coordination chemistry. The derivatives of this compound, especially those where the chlorine atom has been replaced by a coordinating group, are of interest for their potential to form stable complexes with a variety of metal ions.

Following the substitution of the 4-chloro group with functionalities such as amino, hydroxyl, or thiol groups, the resulting 8-methyl-3-nitroquinoline derivatives can act as bidentate or polydentate ligands. The nitrogen atom of the quinoline ring and the heteroatom of the substituent at the C4 position can cooperatively bind to a metal center, forming a stable chelate ring.

The electronic properties of these ligands, influenced by the electron-withdrawing nitro group and the electron-donating methyl group, can modulate the stability and reactivity of the resulting metal complexes. The specific coordination geometry and the properties of the metal complexes will depend on the nature of the metal ion, the coordinating group at the C4 position, and the reaction conditions.

The ability of functionalized 8-methyl-3-nitroquinoline derivatives to act as bridging ligands opens up the possibility of constructing coordination polymers and metal-organic frameworks (MOFs). By designing ligands with multiple coordination sites, it is possible to link metal centers into one-, two-, or three-dimensional networks.

For instance, a derivative of this compound functionalized with a carboxylic acid or a pyridine (B92270) group could serve as a linker in the self-assembly of MOFs. The porous nature and high surface area of MOFs make them promising materials for applications in gas storage, separation, and catalysis. The specific topology and properties of the resulting coordination polymers or MOFs would be dictated by the geometry of the ligand and the coordination preference of the metal ion.

Catalytic Applications in Organic Transformations

The field of catalysis often utilizes organic molecules and their metal complexes to accelerate chemical reactions. While direct catalytic applications of this compound itself are not widely reported, its derivatives hold potential in various catalytic domains.

Metal complexes derived from functionalized 8-methyl-3-nitroquinolines can be designed to mimic the active sites of metalloenzymes. The quinoline scaffold can provide a rigid framework that orients the coordinating groups in a specific geometry, similar to the protein backbone in an enzyme. These synthetic analogues can then be studied for their ability to catalyze biochemical reactions, providing insights into the mechanisms of natural enzymes and potentially leading to the development of novel catalysts for industrial processes.

The quinoline ring system is known to participate in various organic catalytic cycles. Derivatives of this compound, particularly those with tailored electronic and steric properties, could potentially act as organocatalysts for a range of organic transformations.

Furthermore, the extended π-system of the quinoline core suggests that its derivatives may possess interesting photophysical properties. Upon irradiation, these molecules could be excited to a higher energy state and participate in photocatalytic cycles. The electron-withdrawing nitro group can enhance the photo-oxidizing potential of the molecule, making it a candidate for use in light-driven chemical reactions. Research in this area would involve the synthesis of various derivatives and the evaluation of their photocatalytic activity in processes such as organic synthesis and environmental remediation.

Supramolecular Chemistry and Self-Assembly Phenomena

The study of supramolecular chemistry focuses on the interactions between molecules, which govern their self-assembly into larger, ordered structures. While specific research on the supramolecular behavior of this compound is not extensively documented in publicly available literature, the principles of supramolecular chemistry allow for predictions based on its structural features and the known behavior of related quinoline derivatives. The quinoline scaffold is a significant structural motif in supramolecular chemistry due to its capacity for engaging in various non-covalent interactions.

Investigation of C-H···π and π-π Stacking Interactions

The quinoline ring system, being an extended aromatic structure, is inherently capable of participating in π-π stacking interactions . These interactions are a result of the attractive, noncovalent forces between aromatic rings. In the solid state, quinoline derivatives often arrange themselves in parallel or offset geometries to maximize these stabilizing interactions. For instance, the crystal structure of 8-chloro-2-methylquinoline (B1584612) exhibits π-π stacking between the heterocyclic and aromatic rings with a centroid-centroid distance of 3.819 Å. sigmaaldrich.com Similarly, 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline shows π-π stacking interactions between the quinoline rings of adjacent molecules, with a centroid-centroid distance of 3.5913 (8) Å. chemicalbook.com

For this compound, the presence of the electron-withdrawing nitro and chloro groups would modulate the electron density of the aromatic system, which in turn would influence the strength and geometry of these non-covalent interactions. The interplay of these forces would dictate the molecular packing and the resulting crystal structure.

Understanding Self-Assembly Processes and Material Architectures

The self-assembly of molecules into well-defined architectures is a bottom-up approach to creating novel materials with specific functions. While specific studies on the self-assembly of this compound are not found in the reviewed literature, the general principles of molecular self-assembly can be applied.

The process of self-assembly is driven by the minimization of the system's free energy, achieved through the formation of multiple, weak non-covalent interactions. For quinoline derivatives, these interactions include hydrogen bonding (if appropriate functional groups are present), π-π stacking, and C-H···π interactions. The specific substitution pattern on the quinoline ring system is a key determinant of the final self-assembled structure.

Research on other quinoline derivatives has demonstrated their ability to form complex supramolecular structures. For example, certain styryl quinoline derivatives have been shown to form distinct supramolecular assemblies based on the substituents on both the quinoline and styryl rings. The design of these molecules with specific interaction sites allows for a degree of control over the resulting material architecture. While quinoline itself has been less explored as a primary structural motif in supramolecular chemistry compared to other systems, its potential is significant.

Applications in Advanced Materials Science

The unique electronic and photophysical properties of quinoline and its derivatives have led to their investigation in various areas of advanced materials science. The presence of both electron-donating (methyl) and electron-withdrawing (nitro, chloro) groups in this compound suggests that it could possess interesting material properties, although specific research in these areas is limited.

Development of Organic Semiconductors and Optoelectronic Devices

Organic semiconductors are carbon-based materials that exhibit semiconductor properties, forming the basis of flexible and printable electronic devices. uni.lu Quinoline and its derivatives have been identified as promising candidates for use in organic light-emitting diodes (OLEDs) and solar cells, primarily due to their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structures can be modified. mdpi.com

The electron-withdrawing nature of the quinoline ring system is beneficial for electron transport. mdpi.com Furthermore, the introduction of a nitro group, a strong electron-withdrawing group, has been explored as a strategy to create n-type organic semiconductors, which are essential for the fabrication of complementary circuits. dntb.gov.ua While the electron mobilities of some nitro-functionalized organic semiconductors have been modest, they often exhibit excellent air stability. dntb.gov.ua

Although no specific studies on the semiconductor properties of this compound have been found, its structure, containing both a quinoline core and a nitro group, suggests potential as an n-type organic semiconductor. Theoretical calculations, such as the determination of HOMO and LUMO energy levels, could provide further insight into its charge transport characteristics. metall-mater-eng.com

Table 1: Properties of Related Organic Semiconductors

| Compound/Derivative Class | Key Properties/Applications |

| Quinoline Derivatives | High thermal and chemical stability, electron-transporting capability, use in OLEDs and solar cells. mdpi.com |

| Nitroaromatics | Potential as n-type organic semiconductors with good air-stability. dntb.gov.ua |

| Phenyl and Phenylthienyl Derivatives | p-channel characteristics with carrier mobilities up to 1.7 x 10⁻⁵ cm²/Vs. ijcce.ac.ir |

| Nonacene Derivatives | High electronic performance, potential for flexible organic electronics. uni.lu |

This table presents data for classes of related compounds and not for this compound itself.

Materials for Nonlinear Optics (NLO)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. The search for new organic NLO materials is driven by their potential for large NLO responses, fast response times, and structural flexibility. metall-mater-eng.com

Quinoline derivatives have been investigated for their NLO properties. The key to a large second-order NLO response is a molecule with a strong electron donor and a strong electron acceptor group connected by a π-conjugated system. While this compound contains both electron-donating (methyl) and electron-withdrawing (nitro, chloro) groups, the specific arrangement may not be optimal for a large second-order response. However, third-order NLO properties are also of significant interest. metall-mater-eng.comresearchgate.net

Computational studies, often employing Density Functional Theory (DFT), are a powerful tool for predicting the NLO properties of new molecules. mdpi.commetall-mater-eng.com Such studies on various quinoline derivatives have shown that their NLO response can be tuned by modifying the substituents on the quinoline ring. mdpi.comresearchgate.net For instance, a computational study on a novel quinolinone derivative suggested its potential as a third-order NLO material. metall-mater-eng.com

Experimental data on the NLO properties of this compound is not available in the reviewed literature.

Fluorescent Probes and Sensors for Chemical Detection

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte, making them valuable tools for chemical detection in various fields, including environmental monitoring and biological imaging. Quinoline is a well-known fluorophore, and its derivatives are widely used in the design of fluorescent sensors. scbt.comnih.gov

The fluorescence of quinoline-based probes can be modulated by various mechanisms, including photo-induced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). The design of these probes often involves attaching a recognition unit (a receptor for the analyte) to the quinoline fluorophore.

While there is extensive research on quinoline derivatives as fluorescent probes for a wide range of analytes, including metal ions and nitroaromatic compounds, no specific application of this compound as a fluorescent probe has been reported in the searched literature. scbt.comnih.gov The presence of the nitro group in this compound might lead to quenching of fluorescence, which could potentially be exploited in "turn-on" sensing mechanisms where the interaction with an analyte disrupts the quenching process.

Table 2: Examples of Quinoline-Based Fluorescent Probes

| Probe Type | Analyte Detected |

| Quinoline-tagged organic probes | Nitro-phenolic compounds and Zn²⁺ ions. scbt.comnih.gov |

| 8-Amidoquinoline derivatives | Zn²⁺ ions. |

| Pyrroloquinoline derivatives | Lysine. |

| Quinazoline-based probes | α1-Adrenergic receptors. |

This table illustrates the diversity of quinoline-based fluorescent probes for various applications and does not include data for this compound.

Future Research Directions and Unaddressed Challenges

Development of Novel and Highly Efficient Synthetic Pathways

While general methods for quinoline (B57606) synthesis are well-established, the specific, efficient, and scalable synthesis of polysubstituted quinolines like 4-Chloro-8-methyl-3-nitroquinoline remains a challenge. A plausible synthetic route could involve a multi-step process, potentially starting from m-toluidine (B57737).

A hypothetical, yet chemically sound, pathway could begin with a Skraup reaction or a related cyclization method to form the 8-methylquinoline (B175542) core. For instance, the reaction of m-toluidine with a suitable three-carbon synthon like acrolein or glycerol (B35011) in the presence of an acid and an oxidizing agent could yield 8-methylquinoline. Subsequently, electrophilic nitration would likely be directed to the 5- and 7-positions of the benzene (B151609) ring. However, by carefully controlling reaction conditions or by using a directing group, nitration at the 3-position of the pyridine (B92270) ring could be achieved, although this is generally less favored.

A more likely approach would be to first synthesize 8-methylquinolin-4-ol, which can then be nitrated at the 3-position. The resulting 8-methyl-3-nitroquinolin-4-ol could then be chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the final product, this compound. This approach is analogous to the synthesis of similar compounds like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which was prepared from 4-methoxyaniline through cyclization, nitration, and chlorination. quimicaorganica.org

Future research should focus on developing one-pot or domino reactions that can construct the substituted quinoline ring in a single, efficient step. rsc.org The use of novel catalytic systems, including transition metal catalysts and organocatalysts, could provide milder and more selective synthetic routes. researchgate.netarabjchem.org

In-depth Mechanistic Understanding of Complex Reaction Manifolds

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing protocols and designing new transformations.

The electrophilic nitration of the quinoline ring is a key step. The mechanism of quinoline nitration is known to be highly dependent on the reaction conditions, particularly the acidity. prepchem.com In strongly acidic media, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack, and substitution occurs on the benzene ring, typically at the 5- and 8-positions. prepchem.com Achieving nitration at the 3-position would require overcoming this inherent reactivity, possibly through the use of alternative nitrating agents or by modifying the electronic properties of the substrate. The mechanism of such a directed nitration would be a significant area of investigation.

Furthermore, the chloro group at the 4-position is activated towards nucleophilic aromatic substitution (SNA_r) by the electron-withdrawing nitro group at the 3-position and the ring nitrogen. quimicaorganica.orgwikipedia.orglibretexts.org The mechanism of these substitution reactions, including the formation of Meisenheimer-like intermediates, warrants detailed investigation. numberanalytics.com Understanding the kinetics and thermodynamics of these reactions would enable the predictable synthesis of a diverse library of 4-substituted-8-methyl-3-nitroquinoline derivatives.

Advanced Computational Modeling for Precise Property Prediction and Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. nih.gov These calculations can provide insights into bond lengths, bond angles, and charge distributions, helping to rationalize the molecule's reactivity. For example, DFT could be used to calculate the electron density at various positions on the quinoline ring, predicting the most likely sites for electrophilic and nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) studies are particularly valuable for predicting the biological activity of novel compounds. mdpi.comacs.org By building models based on a series of related quinoline derivatives, it would be possible to predict the potential anticancer, antibacterial, or other therapeutic activities of this compound. nih.gov Such models correlate structural or physicochemical properties of the molecules with their biological activities. For nitroaromatic compounds, descriptors related to molecular shape and electronic properties have been shown to be important for predicting their carcinogenic potency. mdpi.com

Molecular docking simulations could also be used to predict the binding affinity of this compound to specific biological targets, such as enzymes or receptors. nih.gov This would provide a rational basis for its potential applications in medicinal chemistry.

Exploration of Emerging Applications in Interdisciplinary Chemical Fields

The unique substitution pattern of this compound suggests a range of potential applications in various interdisciplinary fields, particularly in medicinal chemistry and materials science.

The quinoline scaffold is a well-known "privileged structure" in drug discovery, and many quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties. arabjchem.orgglobalresearchonline.net Notably, 3-nitroquinoline (B96883) derivatives have been identified as a new class of anticancer agents. nih.gov It is therefore highly plausible that this compound could serve as a key intermediate for the synthesis of novel therapeutic agents. The chloro group at the 4-position provides a convenient handle for introducing various functional groups through nucleophilic substitution, allowing for the generation of a library of derivatives for biological screening.

In the realm of materials science, quinoline derivatives are of interest for their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The photophysical properties of quinolinones have been studied, and some have shown potential as security inks. researchgate.netnih.gov The introduction of a nitro group and a chlorine atom would significantly alter the electronic properties of the quinoline core, potentially leading to new materials with interesting optical and electronic characteristics.

Integration of Sustainable Green Chemistry Principles for Industrial Relevance

For any new chemical entity to have a significant impact, its synthesis must be scalable and environmentally sustainable. The application of green chemistry principles to the synthesis of this compound is therefore a critical area of future research.

Traditional methods for quinoline synthesis often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant amounts of waste. acs.org Modern synthetic chemistry is increasingly focused on developing greener alternatives. acs.orgrsc.org For the synthesis of this compound, this could involve:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids. rsc.orgresearchgate.net

Development of Catalytic Methods: Employing catalysts, particularly recyclable nanocatalysts, to improve reaction efficiency and reduce waste. nih.govrsc.orgnih.gov Iron-catalyzed C-H activation is an example of a green approach to functionalizing quinolines. rsc.org

Energy Efficiency: Utilizing energy-efficient techniques such as microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. acs.org One-pot and multicomponent reactions are particularly attractive in this regard. rsc.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more economically viable and environmentally friendly, paving the way for its potential industrial applications.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-8-methyl-3-nitroquinoline, and how can reaction progress be monitored?

A robust synthesis involves formylation of 2-chloro-8-methylquinoline followed by nitration and functional group reduction. For example, 2-chloro-8-methyl-3-formylquinoline can react with nitro-group precursors under acidic conditions. Reaction progress should be tracked using TLC (thin-layer chromatography) with UV visualization or iodine staining . Post-reaction, purification via recrystallization (e.g., using methanol or ethanol/water mixtures) ensures product integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and quaternary carbons (e.g., nitro-substituted carbons at ~140–150 ppm) in deuterated DMSO or CDCl3 .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 237.6 for C₁₀H₈ClN₂O₂⁺) using ESI-MS or EI-MS .

Q. How can purification challenges arising from nitro-group instability be addressed?

Avoid high-temperature vacuum distillation. Instead, use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). For thermally sensitive intermediates, low-temperature recrystallization (e.g., –20°C in methanol) minimizes decomposition .

Q. What functional group reactivity should be considered during derivatization?

The nitro group is susceptible to reduction (e.g., catalytic hydrogenation with Pd/C or NaBH₄/CuCl₂ to yield amines) . The chloro substituent can undergo nucleophilic aromatic substitution (e.g., with amines or alkoxides) under microwave-assisted conditions .

Advanced Research Questions

Q. How can mechanistic pathways for nitro-group introduction be elucidated?